Purealidin A

Cytoplasmic dynein inhibition ATPase assay Motor protein pharmacology

Purealidin A (CAS 134850-51-4, C₁₇H₂₂Br₂N₆O₃, MW 518.20 g/mol) is a dibrominated bromotyrosine-derived alkaloid first isolated from the Okinawan marine sponge Psammaplysilla purea. Structurally, it is characterized by a 3,5-dibromo-4-(3-aminopropoxy)phenyl group linked via a hydroxyimino (oxime) moiety to an N-[2-(2-amino-1H-imidazol-4-yl)ethyl]propanamide side chain.

Molecular Formula C17H22Br2N6O3
Molecular Weight 518.2 g/mol
CAS No. 134850-51-4
Cat. No. B143749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurealidin A
CAS134850-51-4
Synonymspurealidin A
Molecular FormulaC17H22Br2N6O3
Molecular Weight518.2 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)OCCCN)Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N
InChIInChI=1S/C17H22Br2N6O3/c18-12-6-10(7-13(19)15(12)28-5-1-3-20)8-14(25-27)16(26)22-4-2-11-9-23-17(21)24-11/h6-7,9,27H,1-5,8,20H2,(H,22,26)(H3,21,23,24)/b25-14+
InChIKeyVZDKEGKTDBWXJY-AFUMVMLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Purealidin A (CAS 134850-51-4): Structural Identity and Procurement Baseline


Purealidin A (CAS 134850-51-4, C₁₇H₂₂Br₂N₆O₃, MW 518.20 g/mol) is a dibrominated bromotyrosine-derived alkaloid first isolated from the Okinawan marine sponge Psammaplysilla purea [1]. Structurally, it is characterized by a 3,5-dibromo-4-(3-aminopropoxy)phenyl group linked via a hydroxyimino (oxime) moiety to an N-[2-(2-amino-1H-imidazol-4-yl)ethyl]propanamide side chain [2]. It belongs to the large bromotyrosine alkaloid family of the order Verongiida and serves as both a stand-alone bioactive entity and a biosynthetic precursor to more complex metabolites such as the spiroisoxazoline-containing purealin [3].

Why Generic Bromotyrosine Alkaloids Cannot Substitute for Purealidin A


The bromotyrosine alkaloid family encompasses over 200 structurally diverse members with widely divergent biological profiles. Purealidin A occupies a specific structural niche as an acyclic, dibrominated oxime-aminoimidazole derivative that serves as the biosynthetic monomeric precursor to the spirocyclohexadienyl-isoxazole class (e.g., purealin, aerophobin-2) [1]. This structural distinction has functional consequences: Purealidin A uniquely combines quorum sensing inhibitory (QSi) activity with bacterial anti-adhesion properties, while closely related in-class compounds such as aplyzanzine C, D, and F exhibit different activity spectra (e.g., QS activation rather than inhibition) [2]. Furthermore, Purealidin A was reported to possess antileukemic activity against murine L1210 cells [3], whereas structurally similar bromotyrosine derivatives such as Purpurealidin B and 16-Debromoaplysamine-4 primarily display antimicrobial rather than cytotoxic profiles [4]. These divergent functional profiles preclude generic substitution.

Purealidin A (CAS 134850-51-4): Quantitative Comparative Evidence for Scientific Selection


Purealidin A vs. Purealin and Lipopurealin A: Cytoplasmic Dynein Heavy Chain ATPase Inhibition Potency

In a direct head-to-head comparison within the same study, Purealidin A demonstrated measurable inhibition of microtubule-stimulated ATPase activity of recombinant rat cytoplasmic dynein heavy chain motor domain, with an IC₅₀ of 4.20 × 10⁴ nM (42 µM) [1]. This positions Purealidin A with intermediate potency between the parent compound purealin (IC₅₀ = 3.50 × 10⁴ nM, 35 µM) and the less active analogue lipopurealin A (IC₅₀ > 5.00 × 10⁴ nM, >50 µM) [1]. The 1.2-fold potency difference between Purealidin A and purealin reflects the contribution of the full spiroisoxazoline-containing structure of purealin versus the monomeric acyclic oxime-aminoimidazole scaffold of Purealidin A [2].

Cytoplasmic dynein inhibition ATPase assay Motor protein pharmacology

Purealidin A Exhibits Quorum Sensing Inhibition Distinct from Closely Related Aplyzanzine Congeners

When tested alongside four new aplyzanzine congeners (C–F) and compound 6 in a Vibrio harveyi BB120 quorum sensing assay, Purealidin A (5) at 5 µg/mL clearly inhibited QS, delaying luminescence to 26.7 ± 0.5 minutes compared to the untreated control [1]. By contrast, aplyzanzine D (2) and F (4) exhibited slight QS activation, delaying luminescence to only 7.9 ± 5.3 to 11.4 ± 3.9 minutes [1]. Aplyzanzine E (3) showed comparable QSi (26.1 ± 5.7 min), while compound 6 was the most potent (44.1 ± 1.0 min) [1]. This constitutes the first reported QSi activity for this structural subclass of bromotyrosine metabolites [1].

Quorum sensing inhibition Vibrio harveyi Antifouling

Purealidin A Demonstrates Strong Bacterial Anti-Adhesion Activity Comparable to Ianthelline on Vibrio aestuarianus

In a comparative antifouling evaluation, Purealidin A (5) was identified as one of the stronger bacterial adhesion inhibitors among the tested compounds, with activity comparable to the reference antifouling agent ianthelline on Vibrio aestuarianus [1]. This anti-adhesion activity was observed without concomitant bacterial growth inhibition—Purealidin A did not significantly affect bacterial growth curves in the same assay panel, distinguishing it from aplyzanzine E (3) and compound 6, which exhibited both anti-adhesion and growth inhibitory effects [1].

Bacterial adhesion inhibition Biofouling Antifouling coatings

Purealidin A as the Acyclic Biosynthetic Precursor Differentiates It from Spiroisoxazoline-Containing Bromotyrosines

Purealidin A (15) has been definitively identified as the known achiral acyclic precursor to (±)-purealin (13b), a racemic spiroisoxazoline-containing bromotyrosine alkaloid, through co-isolation and structural analysis from southern Australian Pseudoceratina spp. [1]. This biosynthetic relationship is supported by the first modular total synthesis of purealidin A via amide coupling reactions, which confirmed its structural identity and enabled the construction of a focused analogue library [2]. In contrast, the majority of bioactive bromotyrosine alkaloids from Verongiida sponges (e.g., purealin, aerophobin-2, pseudoceratinines) contain the more structurally complex spirocyclohexadienyl-isoxazole or spiroisoxazoline ring systems that are biosynthetically derived from precursors like Purealidin A [3].

Biosynthetic precursor Natural product chemistry Spiroisoxazoline

Comparative Antimicrobial Selectivity: Purealidin A's Cytotoxic Profile vs. Antimicrobial Bromotyrosine Alkaloids

Purealidin A was originally reported to possess antileukemic activity against murine L1210 leukemia cells [1], consistent with its classification as a cytotoxic bromotyrosine alkaloid. This differentiates Purealidin A from several co-occurring bromotyrosine alkaloids from Psammaplysilla purpurea—notably Purpurealidin B and 16-Debromoaplysamine-4—which showed in vitro antimicrobial activities against E. coli, S. aureus, and V. cholerae, rather than selective cytotoxicity against mammalian tumor cells [2]. Purealidin Q, another known compound from the same sponge, was bactericidal only against Salmonella typhi [2]. The divergent bioactivity profiles within this single-sponge metabolome underscore that bromotyrosine alkaloids from even the same biological source cannot be considered functionally interchangeable [3].

Antileukemic activity Cytotoxicity Antimicrobial

Purealidin A (CAS 134850-51-4): Recommended Research and Industrial Application Scenarios


Cytoplasmic Dynein Chemical Probe Development and SAR Studies

Purealidin A should be prioritized over purealin for dynein-focused chemical biology programs requiring scaffold simplification. With an IC₅₀ of 42 µM against recombinant cytoplasmic dynein heavy chain ATPase activity, Purealidin A retains approximately 83% of purealin's potency (IC₅₀ 35 µM) but offers a synthetically accessible acyclic scaffold amenable to modular analogue synthesis [1]. The established total synthesis route via amide coupling reactions enables rapid construction of focused libraries for systematic SAR exploration of the aminoimidazole and dibromophenol pharmacophoric elements [2]. This contrasts with the synthetic complexity of spiroisoxazoline-containing dynein inhibitors, for which total synthesis requires multi-step cyclization strategies [2].

Marine Antifouling Agent Discovery: Non-Biocidal Bacterial Adhesion Inhibitor

Purealidin A is recommended as a lead scaffold for non-biocidal antifouling coating development based on its demonstrated ability to strongly inhibit bacterial adhesion on V. aestuarianus without concomitant bacterial growth inhibition—a selectivity profile matching the reference compound ianthelline [3]. This feature is critical for environmentally acceptable antifouling solutions that prevent biofilm formation without exerting selective pressure for resistance or causing off-target toxicity to non-target marine organisms. Procurement of Purealidin A for this application should be coupled with quorum sensing inhibition assays (V. harveyi BB120 model) to verify batch-to-batch consistency of the QSi activity (expected luminescence delay of 26.7 ± 0.5 min at 5 µg/mL) [3].

Bromotyrosine Biosynthetic Pathway Studies and Natural Product Diversification

Purealidin A serves as a critical chemical standard and authentic biosynthetic intermediate for laboratories investigating the enzymatic conversion of acyclic bromotyrosine precursors to spiroisoxazoline natural products. Its confirmed status as the achiral precursor to (±)-purealin in Pseudoceratina spp. [4] makes it essential for in vitro reconstitution experiments, biomimetic synthesis studies, and metabolomic profiling of Verongiida sponges. Unlike the more complex spiroisoxazoline products, Purealidin A can be reliably characterized by standard 1D/2D NMR and HRMS methods [4], facilitating its use as a reference standard in natural product dereplication workflows.

Antileukemic Drug Discovery: L1210-Sensitive Bromotyrosine Scaffold

For oncology programs targeting murine L1210 leukemia models, Purealidin A represents one of the few structurally characterized bromotyrosine alkaloids with documented antileukemic activity from the original isolation report [5]. Its dibrominated phenol and aminoimidazole motifs are amenable to structure-based optimization. Importantly, Purealidin A should be selected over antimicrobial bromotyrosine congeners (e.g., Purpurealidin B, 16-Debromoaplysamine-4) from Psammaplysilla purpurea [6] when the primary screening objective is mammalian tumor cell cytotoxicity rather than antibacterial activity, as these co-metabolites display fundamentally different bioactivity profiles despite sharing the same biological source [6].

Quote Request

Request a Quote for Purealidin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.